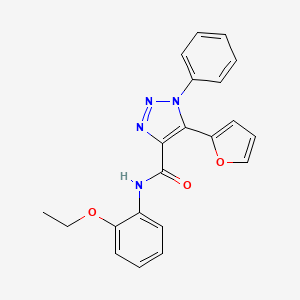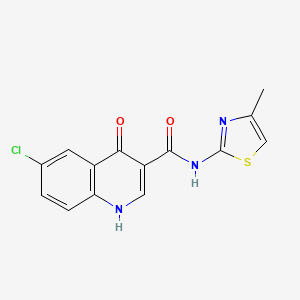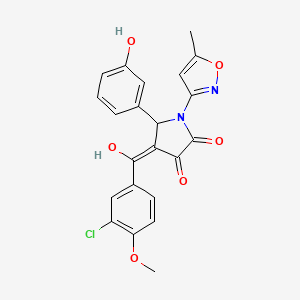![molecular formula C22H24N2O4 B6421443 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one CAS No. 844823-50-3](/img/structure/B6421443.png)
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one, commonly referred to as 7-OH-8-MPC, is a newly synthesized compound that has been used in a variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, and its potential for use in laboratory experiments.
Applications De Recherche Scientifique
7-OH-8-MPC has been studied for its potential use in a variety of scientific research applications. It has been used in the study of drug delivery systems, as it has been found to have a high affinity for certain drugs. It has also been used in the study of cancer, as it has been found to have anti-tumor effects. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the levels of amyloid beta peptide in the brain.
Mécanisme D'action
The exact mechanism of action of 7-OH-8-MPC is not yet fully understood. However, it is believed to work by binding to certain proteins in the cell and inhibiting their activity. This inhibition of protein activity is thought to be responsible for the anti-tumor, anti-Alzheimer's, and drug delivery effects of 7-OH-8-MPC.
Biochemical and Physiological Effects
7-OH-8-MPC has been found to have a variety of biochemical and physiological effects. In animal studies, it has been found to reduce the levels of amyloid beta peptide in the brain, which is believed to be responsible for its potential use in the treatment of Alzheimer's disease. Additionally, it has been found to have anti-tumor effects, and it has been found to have a high affinity for certain drugs, which is believed to be responsible for its potential use in drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
7-OH-8-MPC has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it well-suited for use in laboratory experiments. Additionally, it has a high affinity for certain drugs, which makes it well-suited for use in drug delivery systems. However, the exact mechanism of action of 7-OH-8-MPC is not yet fully understood, which can make it difficult to use in certain experiments. Additionally, its anti-tumor effects have only been studied in animal models, which can limit its use in certain experiments.
Orientations Futures
There are a number of possible future directions for the study of 7-OH-8-MPC. One direction is to further study its mechanism of action, in order to better understand how it works. Additionally, further studies could be conducted to determine its potential use in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further studies could be conducted to determine its potential use in drug delivery systems. Finally, further studies could be conducted to determine its potential use in the treatment of cancer.
Méthodes De Synthèse
7-OH-8-MPC is synthesized by a two-step process. The first step involves the condensation of N-methylpiperazine and 2-hydroxyethyl piperazine with 3-phenyl-4H-chromen-4-one, to form the desired compound. The second step is the hydrolysis of the resulting compound, which yields 7-OH-8-MPC.
Propriétés
IUPAC Name |
7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c25-13-12-23-8-10-24(11-9-23)14-18-20(26)7-6-17-21(27)19(15-28-22(17)18)16-4-2-1-3-5-16/h1-7,15,25-26H,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUGDLPUVHSHPPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6421382.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6421385.png)

![1-[2-(dimethylamino)ethyl]-5-(furan-2-yl)-3-hydroxy-4-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B6421400.png)

![ethyl 6-chloro-4-[(4-cyanophenyl)amino]quinoline-3-carboxylate](/img/structure/B6421410.png)
![N6-(2-methoxyethyl)-N4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421423.png)
![N6-[(2-methoxyphenyl)methyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421429.png)
![N6-[(furan-2-yl)methyl]-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421448.png)
![N4-(3-methoxyphenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421454.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421462.png)

